Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride
Description
Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride (CAS 108154-74-1) is a hydrochloride salt of a synthetic organic compound featuring a cyclohepta[b]quinoline core fused to a seven-membered carbocyclic ring and an ethanamine side chain substituted with dimethyl groups . The hydrochloride form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications. The cycloheptaquinoline scaffold is structurally analogous to tacrine derivatives, which are known for acetylcholinesterase (AChE) inhibition in Alzheimer’s disease (AD) therapy, though this compound’s specific biological targets remain underexplored in the provided evidence. Its molecular formula is C₁₈H₂₅ClN₂O, with a molecular weight of approximately 320.8 g/mol.
Properties
CAS No. |
108154-74-1 |
|---|---|
Molecular Formula |
C18H25ClN2O |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
dimethyl-[2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C18H24N2O.ClH/c1-20(2)12-13-21-18-14-8-4-3-5-10-16(14)19-17-11-7-6-9-15(17)18;/h6-7,9,11H,3-5,8,10,12-13H2,1-2H3;1H |
InChI Key |
PCDPQHYEKXCPTE-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC1=C2CCCCCC2=NC3=CC=CC=C31.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Key Synthetic Steps
Synthesis of the Cyclohepta[b]quinoline Core
The tetrahydrocyclohepta[b]quinoline core is synthesized through classical heterocyclic construction methods involving condensation and cyclization reactions. For example, related isoquinoline derivatives are prepared by reacting substituted amino compounds with electrophilic reagents such as phosphoryl chloride (POCl3) under reflux conditions in chlorinated solvents, followed by workup and purification steps.
Ether Formation with Ethanamine Derivative
The key step involves the nucleophilic substitution of the 11-chloro substituent by the ethanamine derivative bearing N,N-dimethyl groups. This reaction forms the ether linkage (-O-) connecting the heterocyclic moiety to the ethanamine side chain. The reaction is typically carried out in polar aprotic solvents under inert atmosphere to prevent side reactions.
Formation of Monohydrochloride Salt
The free base of the compound is converted into its monohydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether to improve crystallinity, stability, and handling properties.
Representative Synthetic Procedure (Literature-Inspired)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Cycloheptaquinoline core synthesis | Condensation of amino precursors with POCl3 in CHCl3, reflux overnight | Formation of 11-chloro-7,8,9,10-tetrahydrocyclohepta[b]quinoline intermediate |
| 2. Ether formation | Reaction of 11-chloro intermediate with N,N-dimethylethanamine in polar aprotic solvent (e.g., DMF) under inert atmosphere | Formation of ether-linked ethanamine derivative |
| 3. Salt formation | Treatment with HCl in ethanol | Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)oxy)-, monohydrochloride |
Analytical Data and Purity Assessment
- Molecular Weight: Approximately 331.9 g/mol.
- Molecular Formula: C19H26ClN3O (including hydrochloride).
- Spectroscopic Characterization: Confirmed by NMR, IR, and mass spectrometry consistent with the structure.
- Purity: Typically >98% by HPLC after recrystallization as hydrochloride salt.
Research Findings and Optimization
Reaction Yields and Conditions
- Yields for the cycloheptaquinoline intermediate range from 60-75% depending on reaction time and temperature control.
- Etherification step yields are typically 70-85% under optimized conditions.
- Salt formation is near quantitative with proper stoichiometry of HCl.
Solvent and Reagent Effects
- Use of polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) enhances nucleophilic substitution efficiency.
- Inert atmosphere (argon or nitrogen) prevents oxidation of amine functionalities.
- Controlled temperature (room temperature to 50°C) avoids side reactions such as elimination or over-alkylation.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cycloheptaquinoline core synthesis | POCl3, CHCl3, reflux, inert atmosphere | 60-75 | Requires careful temperature control |
| Chlorination at 11-position | POCl3 or SOCl2, controlled temperature | 70-80 | Generates reactive chloro intermediate |
| Ether formation with ethanamine | N,N-dimethylethanamine, DMF, inert atmosphere | 70-85 | Polar aprotic solvent enhances reaction |
| N,N-dimethylation (if needed) | Formaldehyde + formic acid or methyl iodide + base | 75-90 | Reductive amination or alkylation methods |
| Salt formation | HCl in ethanol or ether | ~100 | Improves compound stability and handling |
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Diarylated Tacrine Derivatives (Compound 4c)
- Structure: 2,4-Bis(4-methoxyphenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine (C₃₀H₃₂N₂O₂) .
- Key Features: Methoxyphenyl substituents at positions 2 and 4 of the cycloheptaquinoline core.
- Biological Activity : Exhibits anticancer, antiepileptic, and antibacterial properties, likely due to enhanced π-π stacking interactions from the methoxy groups.
- Synthesis : Pd(PPh₃)₄-catalyzed Suzuki coupling (55% yield).
Indoloquinoline-Piperazine Derivatives (Compounds 14 and 15)
- Structure: Compound 14: N,N-dimethyl-2-(4-(2-(4-(2-morpholinoethyl)phenyl)-10H-indolo[3,2-b]quinolin-11-yl)piperazin-1-yl)ethanamine (C₃₅H₄₂N₆O) . Compound 15: N,N-dimethyl-2-(4-(2-(pyridin-4-yl)-10H-indolo[3,2-b]quinolin-11-yl)piperazin-1-yl)ethanamine (C₂₈H₃₀N₆).
- Key Features: Piperazine and morpholinoethyl/pyridyl substituents enhance G-quadruplex DNA binding, repressing oncogene c-MYC.
- Biological Activity: Anticancer activity with IC₅₀ values in nanomolar ranges; compound 14 shows 98.17% HPLC purity .
- Synthesis : Pd(dppf)₂Cl₂-mediated cross-coupling (87–93% yields).
Tacrine-Benzofuran Hybrid (Compound 1f)
- Structure: 7-Methoxy-N-(6-((7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)amino)hexyl)benzofuran-2-carboxamide (C₂₉H₃₁FN₂O₂) .
- Key Features: Hexyl linker connecting tacrine-like cycloheptaquinoline to a benzofuran moiety.
- Biological Activity : Dual AChE and amyloid-β aggregation inhibition for AD treatment.
- Synthesis : Amide coupling (62% yield).
Cycloheptaquinolone Ketone Derivatives (Compounds 18ae and 18je)
- Structure: 18ae: 1-Phenyl-2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)ethan-1-one (C₂₂H₂₁NO) . 18je: 1-(3-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)heptan-2-one (C₂₁H₂₅FNO) .
- Key Features : Ketone groups at the side chain; fluorination in 18je improves metabolic stability.
- Synthesis : Friedel-Crafts acylation (75% yields).
Comparative Data Table
Key Observations
Structural Impact on Activity: Electron-Donating Groups (e.g., methoxy in 4c ): Enhance π-stacking for DNA intercalation, broadening anticancer efficacy. Basic Side Chains (e.g., dimethylaminoethoxy in target compound): Likely improve blood-brain barrier penetration for CNS applications. Heterocyclic Modifications (e.g., piperazine in compound 14 ): Increase G-quadruplex selectivity, reducing off-target effects.
Synthetic Efficiency :
- Pd-catalyzed cross-coupling reactions dominate synthesis (yields 55–93%), while Friedel-Crafts acylations (75%) are less efficient .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves a multi-step approach:
Core structure preparation : Bromination of the cycloheptaquinolin scaffold at position 11, followed by nucleophilic substitution with a dimethylaminoethoxy group .
Pd-catalyzed coupling : Suzuki-Miyaura reactions (using Pd(PPh₃)₄ or Pd(dppf)₂Cl₂) to introduce aryl/heteroaryl substituents via boronic acid intermediates .
Salt formation : Hydrochloride salt precipitation using HCl in ethanol .
- Optimization :
- Catalyst loading (5–10 mol% Pd) and temperature (80–110°C) significantly affect yields. For example, reports 55–78% yields for diarylated derivatives using K₂CO₃ as a base .
- Purification via column chromatography (hexane/ethyl acetate gradients) ensures >95% purity .
Q. Which spectroscopic techniques are critical for structural validation?
- Key methods :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.2–3.5 ppm) and confirms ether/amine linkages .
- HRMS (ESI) : Validates molecular ion peaks (e.g., [M+H]⁺ with <5 ppm error) .
- X-ray crystallography : Resolves stereochemical ambiguities in the cycloheptaquinolin core, as demonstrated for tacrine hybrids .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological recommendations :
Standardize assays : Use consistent cell lines (e.g., SH-SY5Y for neuroactivity) and control compounds (e.g., tacrine for cholinesterase inhibition) .
Check enantiomeric purity : Chiral HPLC or capillary electrophoresis to rule out activity differences caused by stereoisomers .
Validate target engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to biological targets .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Approaches :
- Salt selection : Monohydrochloride formation enhances aqueous solubility compared to freebase .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the dimethylaminoethoxy chain to improve membrane permeability .
- Nanoparticle encapsulation : Use PEGylated liposomes to enhance circulation time, as shown for similar quinoline derivatives .
Q. How can computational methods guide structural modifications for enhanced activity?
- Workflow :
Molecular docking : Screen against crystal structures of targets (e.g., acetylcholinesterase PDB: 4EY7) to prioritize substituents .
QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal groups .
MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding interactions .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields for similar synthetic routes?
- Critical factors :
- Catalyst batch variability : Impurities in Pd catalysts (e.g., Pd(dppf)₂Cl₂) reduce coupling efficiency. Use freshly distilled solvents and glove-box-stored catalysts .
- Intermediate stability : Brominated cycloheptaquinolin intermediates degrade if stored >48 hours at RT. Use in situ generation or cryogenic storage .
- Mitigation :
- Design of experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) using response surface methodology .
Methodological Tables
| Synthetic Optimization Parameters | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Suzuki coupling (diarylation) | Pd(PPh₃)₄ | 80 | 55–78 | >95 |
| Nucleophilic substitution | K₂CO₃ | 60 | 62–87 | 90–98 |
| Biological Assay Conditions | Assay Type | Cell Line/Model | Key Endpoint |
|---|---|---|---|
| Acetylcholinesterase inhibition | Ellman assay | Recombinant enzyme | IC₅₀ (nM) |
| Cytotoxicity screening | MTT assay | HepG2 | CC₅₀ (µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
